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Compound of Interest

Compound Name: 5-Ethyl-2,3-dimethylpyrazine

Cat. No.: B102239 Get Quote

Alkylpyrazines are a class of volatile, nitrogen-containing heterocyclic compounds critical to the

aroma of many foods, particularly those that have undergone thermal processing like roasting

or baking.[1] Their distinct nutty, roasted, and earthy aromas are formed primarily through the

Maillard reaction.[1] The specific flavor and aroma of an alkylpyrazine are determined by the

nature and position of the alkyl groups on the pyrazine ring, as well as its concentration.[1]

The following table summarizes the flavor descriptors and odor thresholds of several common

alkylpyrazines in water. The odor threshold is the lowest concentration of a substance

detectable by the human sense of smell.[1]
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Alkylpyrazine Odor/Flavor Descriptors
Odor Threshold in Water
(ppb)

2-Methylpyrazine
Green, nutty, cocoa, musty,

potato, fishy-ammoniacal notes
60,000

2-Ethylpyrazine
Musty, nutty, buttery, peanut

odor; chocolate-peanut taste
6,000

2,3-Dimethylpyrazine
Green, nutty, potato, cocoa,

coffee, caramel, meaty notes
2,500

2,5-Dimethylpyrazine
Chocolate, roasted nuts,

earthy; chocolate taste[2]
800

2,6-Dimethylpyrazine
Chocolate, roasted nuts, fried

potato odor
200

2,3,5-Trimethylpyrazine
Nutty, baked potato, roasted

peanut, cocoa, burnt notes
400

2,3,5,6-Tetramethylpyrazine
Weak, nutty, musty, chocolate

odor; chocolate taste
1,000

2-Ethyl-5-methylpyrazine
Nutty, roasted, somewhat

"grassy"
100

2-Ethyl-3,5-dimethylpyrazine
Cocoa, chocolate, nutty (burnt

almond) notes[3]
1

2-Methoxy-3-methylpyrazine
Odor reminiscent of roasted

peanuts
3

Experimental Protocols
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and

quantify the sensory attributes of a product.[4]

Objective: To create a detailed sensory profile of a product containing alkylpyrazines.[1]
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Methodology:

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and ability to articulate perceptions.[5] Panelists undergo intensive training

(15-20 hours) to develop a consensus vocabulary of descriptive terms for the aroma, flavor,

and mouthfeel of the product.[1] Reference standards representing each attribute are

provided to calibrate the panelists.[1]

Sensory Evaluation: Panelists evaluate samples in individual booths under controlled lighting

and temperature to minimize distractions.[6] Samples are presented with random three-digit

codes to avoid bias.[1] The order of sample presentation is also randomized.[7]

Data Collection: Panelists rate the intensity of each sensory attribute on a continuous line

scale (e.g., a 15-cm line scale anchored with "low" and "high").[5][7]

Data Analysis: The data from the line scales are converted to numerical scores.[4] Statistical

analyses, such as Analysis of Variance (ANOVA), are then performed to determine

significant differences in the sensory attributes among the products.[5] The results are often

visualized using spider web or radar plots.[5]

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a technique used to determine which volatile

compounds in a complex mixture contribute to its aroma.[8] It combines the separation

capabilities of gas chromatography with the human nose as a sensitive detector.[8]

Objective: To separate and identify the odor-active alkylpyrazines in a sample.[1]

Methodology:

Sample Preparation: Volatile compounds from the sample are extracted, typically using

methods like solvent extraction or solid-phase microextraction (SPME).

GC Separation: The extracted volatiles are injected into a gas chromatograph, where they

are separated based on their boiling points and polarity as they pass through a capillary

column.[1]
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Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a

standard GC detector (like a Flame Ionization Detector or Mass Spectrometer), and the other

is directed to an olfactory port.[8]

Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and

records the odor descriptors and the retention time of each odor event. The intensity of the

odor can also be rated.[1]

Data Analysis: The data from the GC detector and the olfactometry results are combined to

identify the chemical compounds responsible for specific odors.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine
(HMDB0035289) [hmdb.ca]

3. bocsci.com [bocsci.com]

4. fiveable.me [fiveable.me]

5. Quantitative Descriptive Analysis [sensorysociety.org]

6. affinitylabs.com.au [affinitylabs.com.au]

7. benchchem.com [benchchem.com]

8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful
Methodology for Chemical Characterization of Odorous Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Data Presentation: Sensory Attributes of Common
Alkylpyrazines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102239#sensory-panel-evaluation-of-different-
alkylpyrazines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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